

Application Notes and Protocols for the Synthesis of Abimtrelvir Derivatives

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Compound of Interest

Compound Name:	Abimtrelvir
Cat. No.:	B10827822

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Introduction

Abimtrelvir is an antiviral agent understood to be in the same chemical series as Ensitrelvir, a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).^[1] Given the limited publicly available information on the specific synthesis of **Abimtrelvir**, this document provides detailed methods for the synthesis of derivatives of the closely related and structurally similar compound, Ensitrelvir. These protocols are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel antiviral agents targeting viral proteases.

The synthesis of Ensitrelvir and its analogs involves a convergent approach, focusing on the preparation of key heterocyclic intermediates followed by their coupling to form the final product.^{[2][3][4][5]} This methodology allows for modular variations to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the derivatives.

I. General Synthetic Strategy

The synthesis of Ensitrelvir derivatives can be broadly divided into three main stages:

- Synthesis of the 1,3,5-triazinone core: This central scaffold is prepared and subsequently functionalized.

- Synthesis of the key heteroaromatic fragments: This includes the preparation of the substituted 1,2,4-triazole and indazole moieties.
- Convergent coupling: The heteroaromatic fragments are sequentially coupled to the triazinone core to yield the final derivative.

This modular approach is highly amenable to the generation of a library of derivatives for SAR studies by modifying the peripheral heteroaromatic components.

II. Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole

This protocol describes a two-stage, one-pot synthesis for a crucial triazole intermediate.

Materials:

- Chloroacetamide
- N,N-Dimethylformamide dimethyl acetal (DMF·DMA)
- Ethyl acetate
- Hydrazine acetate
- Acetic acid
- 1,4-Dioxane
- Hydrochloric acid (in ethyl acetate)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Iodomethane (MeI)

Procedure:

- Step 1: Condensation and Cyclization
 - To a solution of chloroacetamide in ethyl acetate, add DMF·DMA.
 - Heat the mixture at 50°C for 1.5 hours.
 - Cool the reaction mixture and add hydrazine acetate, acetic acid, and 1,4-dioxane.
 - Stir the mixture at 50°C overnight.
 - Work up the reaction by adding HCl in ethyl acetate to precipitate the product.
 - Filter and dry the solid to obtain chloromethyl triazole.
- Step 2: N-methylation
 - In a separate reaction vessel, dissolve the chloromethyl triazole in DMF.
 - Add K₂CO₃ to the solution.
 - Stir the mixture at 40°C for 5 hours.
 - Cool the reaction to room temperature and add iodomethane.
 - Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
 - The resulting product is the key triazone-triazole intermediate.

Protocol 2: Convergent Synthesis of an Ensitrelvir Analog

This protocol outlines the coupling of the key fragments to the triazinone core.

Materials:

- 1,3,5-Triazinone derivative
- 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole (from Protocol 1)

- Substituted indazole derivative
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- 2,4,5-Trifluorobenzyl bromide

Procedure:

- Step 1: N-Alkylation with Trifluorobenzyl Bromide
 - Dissolve the starting 1,3,5-triazinone in DMF.
 - Add K_2CO_3 and 2,4,5-trifluorobenzyl bromide.
 - Stir the mixture at room temperature until the reaction is complete.
- Step 2: Coupling with the Triazole Intermediate
 - To the reaction mixture from Step 1, add the 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole.
 - Heat the mixture to 60°C and stir for 4 hours.
- Step 3: Final Coupling with the Indazole Moiety
 - Cool the reaction mixture and add the substituted indazole derivative.
 - Continue stirring at an elevated temperature until the final product is formed.
 - Cool the mixture, dilute with aqueous NH_4Cl , and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by crystallization or column chromatography.

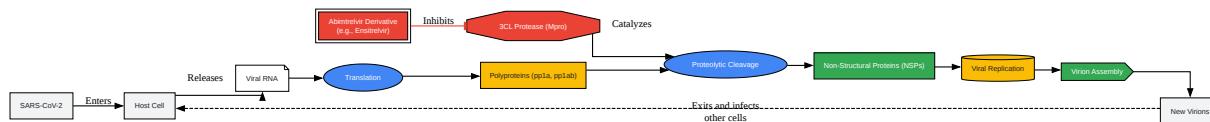
III. Data Presentation

Table 1: Representative Yields for the Synthesis of an Ensitrelvir Intermediate

Step	Reaction	Product	Yield (%)
1	Condensation and Cyclization	Chloromethyl triazole	72
2	N-alkylation and N-methylation	Key triazone-triazole intermediate	54

IV. Visualizations

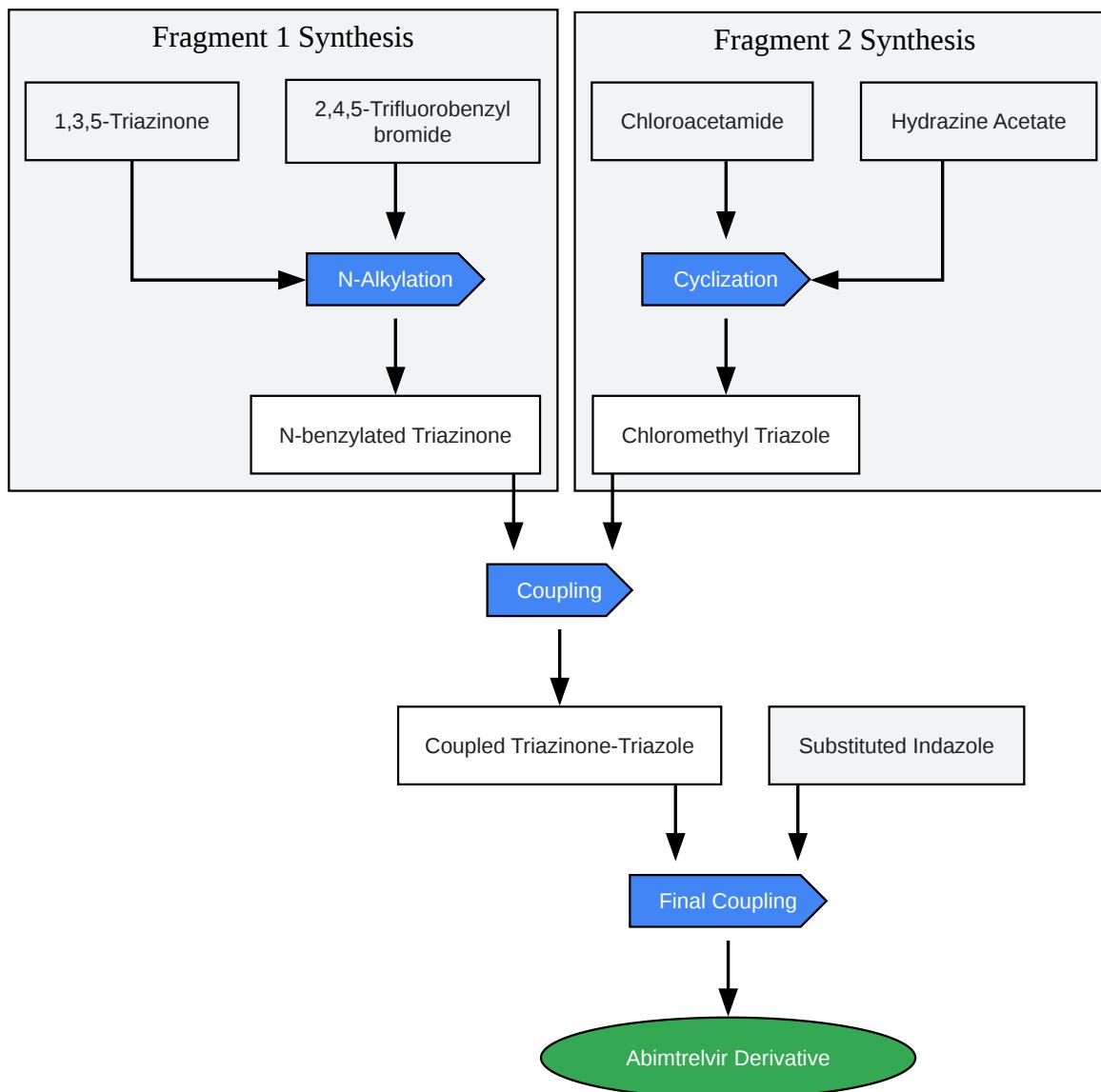
Signaling Pathway: Mechanism of Action of 3CL Protease Inhibitors



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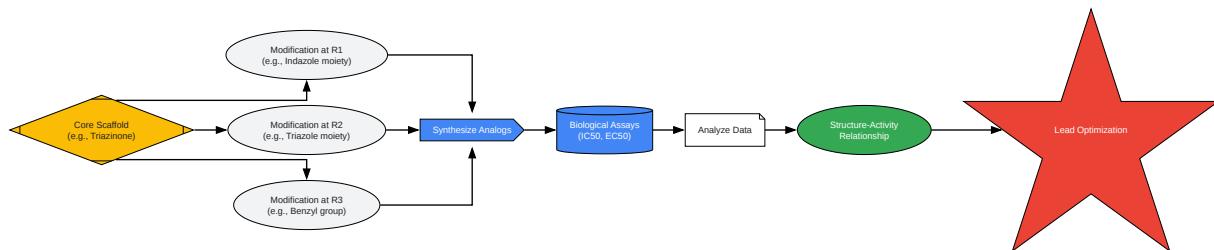
Caption: Mechanism of action of 3CL protease inhibitors.

Experimental Workflow: Convergent Synthesis of an Abimtrelvir Derivative

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Caption: Convergent synthesis workflow for an **Abimtrelvir** derivative.

Logical Relationship: Structure-Activity Relationship (SAR) Studies

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Caption: Logical flow of structure-activity relationship studies.

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